![molecular formula C15H20N2O3S B2507704 N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-98-1](/img/structure/B2507704.png)
N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a chemical compound that likely exhibits a complex molecular structure with multiple reactive sites. It is related to tert-butylsulfonamide, a compound that has been used as a nitrogen source in catalytic reactions such as aminohydroxylation and aziridination of olefins . The tert-butyl group attached to the sulfonamide function can be expected to impart steric bulk, influencing the reactivity and selectivity of the compound in chemical reactions.
Synthesis Analysis
The synthesis of related compounds has been explored using tert-butyl nitrite as a key reagent. For instance, tert-butyl nitrite has been employed to promote oxidative intermolecular sulfonamination of alkynes, leading to the formation of substituted sulfonyl pyrroles . Additionally, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in a multicomponent reaction, resulting in the formation of fused quinolines and isoquinolines through sequential C-N bond formations . These methods suggest potential pathways for the synthesis of this compound, involving similar oxidative and cyclization strategies.
Molecular Structure Analysis
Chemical Reactions Analysis
The tert-butylsulfonamide group has been shown to be an efficient nitrogen source in catalytic reactions, closely resembling the behavior of Chloramine-T in catalytic aminohydroxylation and aziridination of olefins . The sulfonyl-nitrogen bond in the product is cleavable under mild acidic conditions, which could be relevant for the post-synthetic modification of this compound. The tert-butyl group could also influence the reactivity by providing steric hindrance, potentially affecting the selectivity of the reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly detailed in the provided papers, some inferences can be made. The compound is likely to be solid at room temperature, and its solubility could be influenced by the polar sulfonyl group and the nonpolar tert-butyl group. The presence of the oxo group and the nitrogen in the heterocyclic rings may contribute to the compound's ability to participate in hydrogen bonding and other dipolar interactions. The tert-butyl group could also affect the compound's volatility and melting point due to its bulky nature.
Aplicaciones Científicas De Investigación
Biological Active Sulfonamide-Based Hybrid Compounds
Sulfonamides, including N-(tert-butyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, are crucial in developing pharmacological agents with a wide range of activities such as antibacterial, antitumor, and anti-neuropathic pain. Recent advances in sulfonamide hybrids have led to the creation of compounds with enhanced biological activity by combining sulfonamide with various organic compounds like coumarin, indole, and quinoline, demonstrating the versatility and potential of sulfonamides in drug design (Ghomashi et al., 2022).
Synthesis and Chemical Properties
The compound has been studied for its potential as a precursor to reactive intermediates, such as 4-alkylaryloxenium ions, showcasing its role in exploring reaction mechanisms and developing new synthetic methodologies. Although the expected generation of oxenium ions was not conclusively observed, the investigation into its behavior under various conditions contributes to our understanding of sulfonamide chemistry and its applications in organic synthesis (Novak et al., 2007).
Antimalarial Drug Development
This compound has been identified as a candidate in antimalarial drug development. It was selected for its potent activity against Plasmodium falciparum and favorable pharmacokinetic properties. This research underscores the importance of sulfonamides in developing new antimalarial therapies, demonstrating the potential for novel synthetic quinolines in addressing global health challenges (O’Neill et al., 2009).
Catalytic Reactions and Organic Transformations
Studies have explored the use of sulfonamides, including this compound, as nitrogen sources in catalytic reactions such as aminohydroxylation and aziridination of olefins. These reactions are pivotal in synthesizing nitrogen-containing compounds, highlighting the compound's role in facilitating efficient and novel organic transformations (Gontcharov, Liu, & Sharpless, 1999).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-tert-butyl-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)16-21(19,20)12-8-10-4-5-13(18)17-7-6-11(9-12)14(10)17/h8-9,16H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTAYRZCGDWTDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C3C(=C1)CCN3C(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


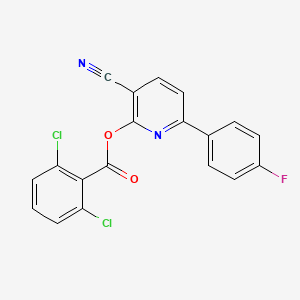
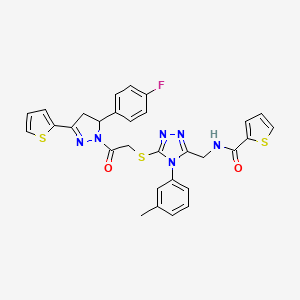
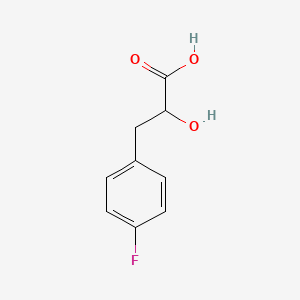

![ethyl 2-((4-oxo-7-phenyl-3-(p-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2507630.png)
![(2S)-3-Hydroxy-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}propanoic acid](/img/structure/B2507632.png)
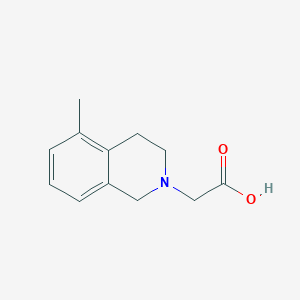
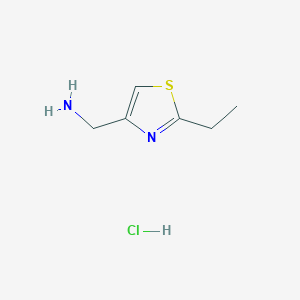
![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)
![Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2507638.png)

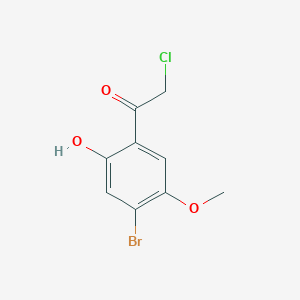
![1-[3-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2507643.png)